molecular formula C21H21ClN4O3S B2759181 N-(4-chlorophenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 921474-54-6

N-(4-chlorophenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2759181
CAS No.: 921474-54-6
M. Wt: 444.93
InChI Key: PUKDPRGPRNTWKD-UHFFFAOYSA-N
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Description

N-(4-Chlorophenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a 4-chlorophenethyl substituent and a ureido group linked to a 2-methoxyphenyl moiety. The compound’s structure combines pharmacophoric elements: the thiazole core (associated with antimicrobial activity), the acetamide linker (common in bioactive molecules), and aromatic substituents (4-chlorophenethyl and 2-methoxyphenyl groups) that may enhance binding affinity or modulate solubility .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c1-29-18-5-3-2-4-17(18)25-20(28)26-21-24-16(13-30-21)12-19(27)23-11-10-14-6-8-15(22)9-7-14/h2-9,13H,10-12H2,1H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKDPRGPRNTWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and inhibition of specific molecular targets. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and structural characteristics that contribute to its activity.

Chemical Structure and Properties

The compound's structure can be broken down into distinct functional groups:

  • Chlorophenethyl group : This moiety may enhance lipophilicity and facilitate cellular uptake.
  • Thiazole ring : Known for its role in biological activity, it may contribute to interactions with target proteins.
  • Urea functionality : Often associated with biological activity, particularly in inhibiting enzymes.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various assays:

Study Cell Line IC50 (µM) Mechanism
Prostate Cancer (PC3)17.7VEGFR-2 inhibition
Various Cancer Lines0.34Inhibition of angiogenesis
Breast Cancer (MCF-7)62.70Induction of apoptosis

These results indicate that this compound exhibits promising anticancer properties, particularly through the inhibition of VEGFR-2, a critical target in cancer therapy.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor progression:

  • VEGFR-2 Inhibition : The compound demonstrates significant inhibitory effects on VEGFR-2, which is crucial for angiogenesis in tumors. This inhibition can prevent the formation of new blood vessels that supply nutrients to tumors.
  • Apoptosis Induction : Studies indicate that the compound can induce apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at specific phases, further contributing to its anticancer effects.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance, a study showed that at an IC50 value of 17.7 µM against PC3 cells, the compound effectively inhibited cell proliferation and induced apoptosis.

In Vivo Studies

While in vitro results are promising, further research is needed to evaluate the in vivo efficacy and safety profile. Initial animal model studies are suggested to assess pharmacokinetics and therapeutic potential.

Scientific Research Applications

Anticancer Activity

N-(4-chlorophenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide has been investigated for its anticancer properties. Studies indicate that compounds with similar structural features exhibit significant inhibitory effects on various cancer cell lines. For instance, a study highlighted that derivatives containing urea functionalities demonstrate promising anticancer activity by targeting specific molecular pathways involved in tumor growth and metastasis .

Immunomodulatory Effects

Recent research has explored the immunomodulatory effects of compounds with thiazole and urea moieties. These compounds have been shown to inhibit the immunoproteasome, which plays a crucial role in regulating immune responses. This inhibition can be beneficial in treating hematological malignancies and autoimmune diseases .

Neuroprotective Potential

The compound's structure suggests potential neuroprotective effects, particularly against neurodegenerative diseases. Studies on related compounds have shown that they can inhibit apoptosis in neuronal cells induced by amyloid-beta, a hallmark of Alzheimer's disease. This suggests that this compound could be further explored for its neuroprotective capabilities .

Case Study 1: Anticancer Efficacy

A study published in Scientific Reports investigated the anticancer effects of a series of thiazole derivatives, including those similar to this compound. The results indicated an IC50_{50} value ranging from 14.78 to 67.67 µM against various cancer cell lines, demonstrating significant cytotoxicity and potential as a lead compound for further development .

Case Study 2: Immunoproteasome Inhibition

In another study focusing on immunoproteasome inhibitors, compounds structurally related to this compound were evaluated for their effectiveness in reducing inflammation and modulating immune responses. The findings suggested that these compounds could serve as therapeutic agents in managing autoimmune conditions and enhancing anti-tumor immunity .

Comparison with Similar Compounds

Physicochemical and Crystallographic Properties
  • 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide: Exhibits intermolecular N–H⋯N hydrogen bonds, forming dimeric structures that stabilize the crystal lattice .

Table 3: Physicochemical Properties

Compound Name Melting Point (°C) Hydrogen-Bonding Pattern Lipophilicity (Predicted) Reference
Target Compound Not reported Likely N–H⋯O/N interactions High (due to Cl, methoxy) -
107b Not reported Not characterized Moderate
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 186–188 R₂²(8) dimer via N–H⋯N High
Structure-Activity Relationships (SAR)
  • Thiazole Core : Essential for antimicrobial activity; substitution at the 4-position (e.g., methyl, phenyl, chlorophenyl) modulates potency .
  • Acetamide Linker : Flexibility and hydrogen-bonding capacity (via NH and carbonyl groups) improve target binding .
  • Aryl Substituents :
    • Electron-withdrawing groups (e.g., Cl) enhance antibacterial activity by increasing electrophilicity .
    • Bulky groups (e.g., 4-chlorophenethyl) may improve pharmacokinetic properties but reduce solubility .

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